molecular formula C12H20N6O6 B13999743 Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate CAS No. 18969-82-9

Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B13999743
CAS No.: 18969-82-9
M. Wt: 344.32 g/mol
InChI Key: YPRDUNGRXYKYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with hydrazine and ester groups.

Key structural attributes include:

  • A 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine backbone.
  • A hydrazinyl group at position 4.
  • Diethyl carboxylate groups at positions 1 and 2 of the hydrazine side chain.

Spectral characterization (IR, NMR, MS) for similar compounds, such as those in , highlights diagnostic peaks for NH/NH2 (~3150–3300 cm⁻¹ in IR), ester carbonyls (~1700 cm⁻¹), and aromatic protons (δ 7.2–8.5 ppm in ¹H-NMR) .

Properties

CAS No.

18969-82-9

Molecular Formula

C12H20N6O6

Molecular Weight

344.32 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylamino)-N-(4-hydrazinyl-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)carbamate

InChI

InChI=1S/C12H20N6O6/c1-5-23-10(20)15-18(12(22)24-6-2)7-8(14-13)16(3)11(21)17(4)9(7)19/h14H,5-6,13H2,1-4H3,(H,15,20)

InChI Key

YPRDUNGRXYKYMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C1=C(N(C(=O)N(C1=O)C)C)NN)C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate typically involves:

  • Construction of the 1,2,3,4-tetrahydropyrimidine ring system with 1,3-dimethyl and 2,4-dioxo substitutions.
  • Introduction of the hydrazinyl group at position 6 of the tetrahydropyrimidine ring.
  • Formation of the diethyl hydrazine-1,2-dicarboxylate moiety attached at the 5-position via hydrazine linkages.

The key synthetic steps include multi-component condensation reactions (e.g., Biginelli reaction), hydrazinolysis, and subsequent functional group transformations.

Stepwise Preparation Routes

Synthesis of 6-Hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine Intermediate
  • The tetrahydropyrimidine core is commonly synthesized through a Biginelli reaction , a three-component condensation involving:

    • An aldehyde (commonly benzaldehyde or substituted derivatives),
    • Urea or thiourea,
    • Ethyl acetoacetate or similar β-ketoesters.
  • Typical conditions:

    • Acidic catalysis (e.g., glacial acetic acid),
    • Reflux in ethanol or solvent-free conditions,
    • Reaction times range from 12 to 22 hours.
  • Yields for these intermediates are generally high (70–90%).

  • Example: The preparation of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been reported using this method, which is then converted to hydrazine derivatives by hydrazinolysis.

Conversion to Hydrazine Derivatives
  • The ester groups in the tetrahydropyrimidine intermediate are converted to hydrazides by treatment with hydrazine hydrate under reflux.

  • This step introduces the hydrazinyl functionality at the 5-position, yielding the hydrazine-1,2-dicarboxylate moiety.

  • Reaction conditions:

    • Hydrazine hydrate in ethanol or methanol,
    • Reflux for several hours (typically 4–8 hours),
    • Monitoring by TLC or HPLC.
  • Yields in this step vary from moderate to high (60–85%) depending on the substrate and reaction conditions.

Final Functionalization and Purification
  • The hydrazinyl group at position 6 can be introduced via selective substitution or by using hydrazine derivatives in the initial stages.

  • Purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography using silica gel).

  • Characterization is done by NMR (1H, 13C), FT-IR, elemental analysis, and sometimes X-ray crystallography for confirmation of structure.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Reference
1 Benzaldehyde + Urea + Ethyl acetoacetate Acid catalysis, reflux, 12-22 h 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 75-90
2 Intermediate + Hydrazine hydrate Reflux in ethanol, 4-8 h 6-hydrazinyl derivative (hydrazine-1,2-dicarboxylate) 60-85
3 Hydrazinyl intermediate + Diethyl dicarboxylate group Coupling/functionalization This compound Variable Literature

Research Results and Data

Spectroscopic and Analytical Data

  • NMR Spectroscopy confirms the presence of the tetrahydropyrimidine ring protons, methyl groups, and hydrazinyl protons.
  • FT-IR Spectra show characteristic absorption bands for carbonyl groups (around 1700 cm⁻¹) and NH/NH2 stretching vibrations (3200–3500 cm⁻¹).
  • Elemental Analysis matches calculated values for C, H, N, and O, confirming purity.
  • Mass Spectrometry provides molecular ion peaks consistent with the molecular weight of the target compound.

Yield and Purity

  • Overall yields from multi-step synthesis range between 50% and 75% depending on optimization.
  • Purity is generally above 95% after recrystallization or chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can produce various hydrazine compounds.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its hydrazine groups make it a valuable tool for probing biological systems and understanding biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Melting Point (°C) IR (NH/NH₂, cm⁻¹) Notable NMR Peaks (δ, ppm) Pharmacological Activity
Target Compound Tetrahydropyrimidine 6-Hydrazinyl, 1,3-dimethyl, diethyl carboxylates N/A ~3200–3300 Esters (δ ~4.2–4.5), NH (δ ~11.6) Not reported
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo[3,4-d]pyrimidine p-Tolyl, NH2, imino 163–164 3288, 3262 Ar-H (δ 7.30–7.60), NH2 (δ 5.90) Antiviral, antitumor potential
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-imidazo[1,2-a]pyridine-5,6-dicarboxylate (2c, ) Imidazo[1,2-a]pyridine Bromophenyl, cyano, benzyl, diethyl carboxylates 223–225 2222 (CN) CN (δ ~8.50), Ar-H (δ 7.33–8.50) Not reported
5-Amino-1-(1-p-tolyl-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile (4, ) Pyrazolo[3,4-d]pyrimidine p-Tolyl, amino, cyano 222–225 3430, 3300 NH2 (δ 6.79), CN (δ ~116.23 in ¹³C) Kinase inhibition
Diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (2, ) Dihydropyridine Chloroimidazothiazole, dimethyl, diethyl carboxylates N/A N/A CH3 (δ 2.40), Ar-H (δ 7.30–7.60) Antihypertensive activity

Key Observations:

Core Heterocycles: The target compound’s tetrahydropyrimidine core contrasts with pyrazolo-pyrimidine () or imidazo-pyridine () systems. These cores influence electron distribution and binding affinity in biological targets .

Substituent Effects: Hydrazine vs. Cyano Groups: Hydrazine moieties (target compound) confer nucleophilic reactivity, enabling chelation or Schiff base formation, whereas cyano groups () enhance electron-withdrawing effects and π-stacking interactions . Ester vs. Aryl Groups: Diethyl esters (target compound, ) improve lipophilicity and membrane permeability compared to aryl substituents (e.g., p-tolyl in ), which may enhance oral bioavailability .

Spectral Trends :

  • NH/NH2 stretching in IR (~3150–3300 cm⁻¹) is consistent across hydrazine-containing analogues .
  • ¹H-NMR signals for ester ethyl groups (δ ~1.2–1.4 ppm for CH3, δ ~4.2–4.5 ppm for CH2) are characteristic in diethyl carboxylates .

Pharmacological and Application Insights

  • Pyrazolo-Pyrimidines (): Exhibit kinase inhibitory and antitumor activities due to structural mimicry of purine bases .
  • Dihydropyridines (): Known for calcium channel modulation (antihypertensive effects) .

Discussion

  • Structural Flexibility vs. Bioactivity : Bulky substituents (e.g., 4-bromophenyl in ) may hinder target engagement compared to the smaller hydrazine groups in the target compound .
  • Thermodynamic Stability : Saturated tetrahydropyrimidine cores (target) may exhibit lower thermal stability than aromatic analogues (e.g., pyrazolo-pyrimidines), impacting storage and formulation .
  • Analytical Challenges : Crystallographic data (e.g., SHELX refinements in ) and spectroscopic tools (ORTEP in ) are critical for resolving complex structures with multiple substituents .

Biological Activity

Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C12H20N6O4
  • Molecular Weight : 344.3238 g/mol

The structure includes hydrazine and pyrimidine moieties, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. This compound may possess similar activities due to its structural components. Hydrazones have demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.06 to 6.25 μg/mL in related studies .

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. Hydrazone derivatives have shown promising activity against different cancer cell lines. For instance:

Cell Line IC50 (µM)
MDA-MB 2316.7
HepG24 - 17
A549Not specified

These findings suggest that compounds with similar structures may inhibit cancer cell proliferation effectively .

Antiviral Activity

Hydrazone derivatives have also been evaluated for their antiviral properties. Some studies report that specific hydrazone compounds exhibit half maximal effective concentration (EC50) values as low as 0.17 μM against HIV . The mechanism often involves interaction with viral proteins or inhibition of viral replication.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The nitrogen atoms in hydrazones can act as nucleophiles, facilitating reactions with electrophilic targets in cells.
  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cellular processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of hydrazone derivatives for their biological activities:

  • Antitubercular Agents : Research synthesized hydrazone compounds that exhibited MIC values as low as 0.06 μg/mL against Mycobacterium tuberculosis .
  • Antifungal Activity : Compounds derived from hydrazones demonstrated significant activity against fungal strains like Candida albicans, with MIC values around 125 μg/mL .
  • Cardioprotective Effects : Some studies suggest that hydrazone derivatives may offer cardioprotective benefits through antioxidant mechanisms .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate, and what spectroscopic techniques are essential for confirming its structural integrity?

  • Methodological Answer : The compound is typically synthesized via one-pot multi-step reactions under reflux conditions in ethanol or DMF-EtOH mixtures. Key steps include hydrazine coupling and cyclization. Structural confirmation relies on 1H/13C NMR (to assign hydrogen/carbon environments), IR spectroscopy (to identify functional groups like carbonyl and hydrazine), and HRMS (to verify molecular weight accuracy). For example, HRMS with ESI ionization can resolve mass discrepancies to ±0.01 Da, ensuring purity .

Q. What are the recommended storage conditions and handling protocols to maintain the stability of this compound during experimental procedures?

  • Methodological Answer : Store the compound in a desiccator at 4°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light. For handling, use anhydrous solvents (e.g., dry DMSO) during dissolution, and monitor degradation via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Diethyl 1-(6-hydrazinyl-...) derivatives, and what analytical methods are critical for assessing reaction progress?

  • Methodological Answer : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of intermediates) and catalyst loading (e.g., use 10 mol% acetic acid for acid-mediated cyclization). Monitor reaction progress via in-situ FTIR to track carbonyl group consumption. Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Yield improvements (from 55% to >70%) can be achieved by reducing side reactions through controlled temperature gradients .

Q. When encountering discrepancies in reported yields for similar hydrazine-dicarboxylate derivatives, what experimental variables should be re-examined to ensure reproducibility?

  • Methodological Answer : Key variables include:

  • Reagent purity (e.g., hydrazine hydrate vs. anhydrous hydrazine).
  • Reaction time/temperature (e.g., extended reflux durations may degrade heat-sensitive intermediates).
  • Workup procedures (e.g., premature crystallization can trap impurities).
    Reproduce results by cross-validating NMR chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and HRMS data against literature benchmarks .

Q. What strategies are recommended for functionalizing the hydrazine and dicarboxylate moieties to enhance reactivity in heterocyclic synthesis?

  • Methodological Answer :

  • Hydrazine modification : Introduce electron-withdrawing groups (e.g., nitro or cyano substituents) via nucleophilic substitution to stabilize reactive intermediates.
  • Dicarboxylate activation : Use coupling reagents like DCC/DMAP to convert esters into acyl hydrazides for cyclocondensation.
    These strategies enable access to tetrazine or pyrazole derivatives, as demonstrated in retro-Diels-Alder reactions with tetrazine building blocks .

Q. How is this compound utilized as a precursor in synthesizing complex heterocyclic systems, and what key intermediates are formed?

  • Methodological Answer : The compound serves as a scaffold for imidazo[1,2-a]pyridines and pyrrolidines. For example, under basic conditions, the hydrazine moiety undergoes cyclization with α,β-unsaturated ketones to form fused heterocycles. Key intermediates include enamine adducts and azomethine ylides, characterized by X-ray crystallography or NOESY NMR to confirm stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.